

Application Note: NMR Spectroscopic Characterization of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Medelamine B	
Cat. No.:	B1244805	Get Quote

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Abstract

This document provides a comprehensive protocol for the structural characterization of **Medelamine B** using Nuclear Magnetic Resonance (NMR) spectroscopy. **Medelamine B**, identified as (12S)-12-methyltetradecan-1-amine, is a saturated alkylamine. While it is not a dimeric epidithiodiketopiperazine alkaloid, this protocol outlines the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural elucidation and assignment of proton and carbon signals. The provided methodologies are designed to ensure high-quality data acquisition and interpretation for unambiguous characterization.

Introduction

Medelamine B is an organic compound with the chemical structure (12S)-12-methyltetradecan-1-amine. Accurate structural confirmation and characterization are crucial for its development and application in scientific research. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note details the standardized procedures for acquiring and analyzing a suite of NMR experiments to fully characterize **Medelamine B**.

Predicted NMR Data for Medelamine B



Due to the absence of publicly available experimental NMR data for **Medelamine B**, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established chemical shift increments and spectral databases for similar alkylamine structures. The numbering of the carbon atoms is sequential, starting from the carbon adjacent to the nitrogen atom (C-1).

Table 1: Predicted ¹H NMR Chemical Shift Data for Medelamine B

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
1-H	2.75	t	2H
2-H	1.55	m	2H
3-H to 10-H	1.25-1.35	m	16H
11-H	1.20	m	2H
12-H	1.50	m	1H
13-H	1.15	m	2H
14-H	0.88	t	3H
12-CH₃	0.85	d	3H

Table 2: Predicted ¹³C NMR Chemical Shift Data for Medelamine B



Position	Predicted Chemical Shift (δ, ppm)	
C-1	42.0	
C-2	34.0	
C-3	27.0	
C-4 to C-9	29.5-30.0	
C-10	30.5	
C-11	27.5	
C-12	34.5	
C-13	39.0	
C-14	14.0	
12-CH₃	19.5	

Experimental Protocols Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of purified **Medelamine B**.
- Solvent Selection: Choose a suitable deuterated solvent. For **Medelamine B**, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are recommended. CDCl₃ is a good first choice for general structural elucidation.
- Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1 H and 13 C).

NMR Data Acquisition



All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ¹H NMR (Proton):
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- 13C NMR (Carbon-13):
 - Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Temperature: 298 K.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
 - Spectral Width (F1 and F2): 12-16 ppm.



- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon correlations.
 - Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Width (F2 ¹H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 200-240 ppm.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-16.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
 - Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
 - Spectral Width (F2 ¹H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 200-240 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.

Data Processing and Analysis

 Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.



- Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.
- 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and assign all proton and carbon signals.

Visualizations

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